molecular formula C₆¹³C₃H₈O₄ B1140803 Caffeic Acid-13C3 CAS No. 1185245-82-2

Caffeic Acid-13C3

Cat. No. B1140803
M. Wt: 183.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Caffeic Acid-13C3 synthesis involves specific chemical reactions, such as the Wittig reaction, which is significant for constructing unsaturated carbon-carbon bonds. This process is adaptable to water medium conditions and can yield various caffeic acid derivatives efficiently. The synthesis approach is environmentally friendly, offering a greener alternative for organic chemistry applications (Sidoryk et al., 2018).

Molecular Structure Analysis

Caffeic Acid-13C3's molecular structure is characterized by its phenolic nature, with specific emphasis on the presence of hydroxyl groups that contribute to its biological activities. Advanced nuclear magnetic resonance (NMR) methodologies, such as variable-temperature two-dimensional proton-proton double quantum filter correlation spectroscopy and proton-carbon heteronuclear multiple quantum coherence spectroscopy, enable the detailed analysis of complex phenolic mixtures like caffeic acid and its derivatives, facilitating the identification and quantification of these compounds in natural products (Exarchou et al., 2001).

Chemical Reactions and Properties

Caffeic acid's chemical properties, particularly its reactivity towards oxidizing agents, lead to the formation of specific dimers and trimers. These reactions involve the side chain of the caffeic acid units, resulting in compounds analogous to natural lignans and neolignans with dioxane, furan, or cyclohexene bridges. The products of these reactions are highly dependent on factors like pH, which significantly affects the reaction rate and yield (Cilliers & Singleton, 1991).

Physical Properties Analysis

The physical properties of Caffeic Acid-13C3, such as solubility, melting point, and crystal structure, can be inferred from studies on caffeic acid and its polymorphs. High-field NMR spectroscopy and single-crystal X-ray diffraction provide insights into the number of distinct sites in caffeic acid polymorphs and indicate structural disorder, which is essential for understanding the physical behavior of these compounds (Enright et al., 2007).

Scientific Research Applications

1. Food Industry and Disease Diagnostics

  • Application Summary: Caffeic acid (CA) is used in a range of applications, including in the food industry, disease diagnostics, and environmental monitoring . It is a naturally occurring polyphenol abundantly found in various plants and has garnered significant attention due to its diverse pharmacological properties and potential health benefits .
  • Methods of Application: In this investigation, Bi2S3/CNF nanocomposites were prepared by a simple ultrasonication method. The electrochemical behavior of CA on the resulting electrode was investigated through cyclic voltammetry (CV) and differential pulse voltammetry (DPV) .
  • Results: The non-enzymatic electrochemical sensor has good performance for the electrochemical detection of CA under tailored conditions; the wide linear range of CA concentrations detectable by the modified GCE was 0.1–500 μM, and the LOD was 108 nM, with the sensitivity of the modified GCE calculated to be 2.56 μA μM −1 cm −2 and good selectivity, repeatability, reproducibility, and stability .

2. Combination Therapy

  • Application Summary: Caffeic acid (CA) is a dietary constituent that has shown efficacy against inflammatory, neurodegenerative, oncologic, and metabolic disorders . The synergistic/additive effects of CA in combination with drugs like caffeine, metformin, pioglitazone, and quercetin have been reported in several experimental models .
  • Methods of Application: The combination therapy approach involves the treatment with two or more drugs with the intent of reaching the same efficacy levels with lower toxicities at doses lower than usual, have higher potency with additive/ synergistic effects .
  • Results: The combination therapy approach has shown promising results in increasing the effectiveness of the drug by combining contemporary medication with active natural/semi-synthetic constituents .

3. Anti-tumor Therapy

  • Application Summary: Caffeic acid (CA) has shown potential against tumors and evaluates the molecular mechanisms of the combination with a several-target approach .
  • Methods of Application: The synergistic action of caffeic acid (CA) with anti-tumor therapy affects the reactive oxygen species, catalase, and superoxide dismutase .
  • Results: The combined result of CA and CAF reveals their potential against tumors .

4. Cancer Signaling

  • Application Summary: Caffeic acid (CA) is present in many herbs, vegetables, and fruits. It exhibits various health advantages linked with its anti-oxidant functions and is implicated in the therapy and prevention of disease progression of inflammatory diseases and cancer .
  • Methods of Application: The anti-tumor action of CA is attributed to its pro-oxidant and anti-oxidant properties. CA’s mechanism of action involves preventing reactive oxygen species formation, diminishing the angiogenesis of cancer cells, enhancing the tumor cells’ DNA oxidation, and repressing MMP-2 and MMP-9 .
  • Results: CA and its derivatives have been reported to exhibit anti-carcinogenic properties against many cancer types .

5. Antioxidant Agent

  • Application Summary: Caffeic acid (CA) is a polyphenol and a secondary metabolite obtained from natural sources like olives, berries, potatoes, carrots but majorly from coffee beans . It mainly serves as an antioxidant agent .
  • Methods of Application: Various in vitro and in vivo experiments have proved that CA has enormous biological activities like antibacterial activity, antioxidant property, anti-atherosclerotic activity, immunostimulant activity, anti-inflammatory/analgesic activity, antiviral activity, cardioprotective, and anti-proliferative active .
  • Results: Being a dietary component with promising multiple benefits, it is worth to explore the potentials of CA for combination therapy .

6. Environmental Monitoring

  • Application Summary: Caffeic acid is used in a range of applications, including in the food industry, disease diagnostics, and environmental monitoring .
  • Methods of Application: In this investigation, Bi2S3/CNF nanocomposites were prepared by a simple ultrasonication method .
  • Results: The non-enzymatic electrochemical sensor has good performance for the electrochemical detection of CA under tailored conditions .

7. Combination Therapy

  • Application Summary: Caffeic acid (CA) is a dietary constituent that has shown efficacy against inflammatory, neurodegenerative, oncologic, and metabolic disorders . The synergistic/additive effects of CA in combination with drugs like caffeine, metformin, pioglitazone, and quercetin have been reported in several experimental models .
  • Methods of Application: The combination therapy approach involves the treatment with two or more drugs with the intent of reaching the same efficacy levels with lower toxicities at doses lower than usual, have higher potency with additive/ synergistic effects .
  • Results: The combination therapy approach has shown promising results in increasing the effectiveness of the drug by combining contemporary medication with active natural/semi-synthetic constituents .

8. Anti-tumor Therapy

  • Application Summary: Caffeic acid (CA) has shown potential against tumors and evaluates the molecular mechanisms of the combination with a several-target approach .
  • Methods of Application: The synergistic action of caffeic acid (CA) with anti-tumor therapy affects the reactive oxygen species, catalase, and superoxide dismutase .
  • Results: The combined result of CA and CAF reveals their potential against tumors .

9. Environmental Monitoring

  • Application Summary: Caffeic acid is used in a range of applications, including in the food industry, disease diagnostics, and environmental monitoring .
  • Methods of Application: In this investigation, Bi2S3/CNF nanocomposites were prepared by a simple ultrasonication method .
  • Results: The non-enzymatic electrochemical sensor has good performance for the electrochemical detection of CA under tailored conditions .

Safety And Hazards

Caffeic acid is suspected of causing cancer . It may form combustible dust concentrations in air, is harmful if swallowed, and is harmful to aquatic life .

Future Directions

Caffeic acid has many positive effects on human health . It can affect cancer, diabetes, atherosclerosis, Alzheimer’s disease, or bacterial and viral infections . The current research focuses on the molecular mechanisms of how caffeic acid achieves its effects . The dual antioxidant and antisickling properties of caffeic acid may be explored further to maximize its therapeutic potential .

properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPRVGONGVQAS-JDWYZSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caffeic Acid-13C3

Synthesis routes and methods I

Procedure details

3,4-Dihydroxycinnamic acid (1.13 g, 6.27 mmole) was dissolved in thionyl chloride (25 ml) and the solution was stirred for 5 hours at 40-60° C. The solvent was removed, the residue was dissolved in thoroughly dried ethyl acetate and the solution was slowly added to a solution of 5-methoxy tryptamine (1.2 g) in benzene, which contained also ethylamine (1 ml). The mixture was stirred overnight, water (10 ml) was added and the mixture again stirred for 15 minutes. The solvents were removed, the residue was dissolved in ethyl acetate and the solution was washed successively with water, saturated NaHCO3 solution, water and brine, and then dried over Na2SO4. The solvent was removed and the product was purified by column chromatography using 1:9 methanol/dichloromethane. The purification process was repeated three times to remove byproducts. The fraction identified as the caffeic acid 5-methoxytryptamide was further purified by recrystallization from ethyl acetate/hexane solution. The compound was obtained as white crystals (yield about 60%).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A method for producing compounds of the formula: ##STR8## wherein A is selected from the group consisting of alkali metal cations and alkaline earth metal cations which comprises reacting 3,4-dihydroxycinnamic acid with acetic anhydride in pyridine for 18-30 hours, in organic solvents, giving 3,4-dihydroxycinnamic acid, diacetate, then converting to 3,4-dihydroxycinnamic acid chloride by treating with thionyl chloride in dimethylformamide at -20° to -18° C. for 30-90 minutes; reacting 4-O-α-D-glucopyranosyl-β-D-glucopyranosyl bromide, heptaacetate with sodium azide in dimethylsulfoxide at 55°-65° C. for 10-30 minutes, extracting in organic solvents, giving 4-O-α-D-glucopyranosyl-β-D-glucopyranosylazide, heptaacetate, then catalytically reducing, giving 4-Oα-D-glucopyranosyl-β-D-glucopyranosylamine, heptaacetate (heptaester); reacting a solution of the 3,4-dihydroxycinnamic acid chloride in dimethylformamide at -20° to -15° C. with a solution of the 4-O-α-D-glucopyranosyl-β-D-glucopyranosylamine, heptaacetate in pyridine at -15° to -5° C. for 20-40 minutes, then at -5° to 20° C. for 1-2 hours followed by extracting with organic solvents, giving N-(4-O-α-D-glucopyranosyl-β-D-glucopyranosyl)-3,4-dihydroxycinnamamide, nonaacetate (nonaester), then converting to N-(4-O-α-D-glucopyranosyl-β-D-glucopyranosyl)-3,4-dihydroxycinnamamide by reacting in a mixture of methanol, triethylamine and water, under an inert atmosphere for 20-30 hours followed by heating at reflux for 2-6 hours and extracting in organic solvents, reacting this derivative with triethylamine sulfur trioxide in N,N-dimethylacetamide under an inert atmosphere at 50°-70° C. for 15-20 hours, and then treating with an alkali metal or alkaline earth metal acetate in water.
[Compound]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkaline earth metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In accordance with the above flowchart, 3,4-dihydroxycinnamic acid (1) is reacted with acetic anhydride in pyridine for 18-30 hours and then extracted with organic solvents, giving 3,4-dihydroxycinnamic acid, diacetate (2) which is further converted to the 3,4-dihydroxycinnamic acid chloride (3) by treatment with thionyl chloride in dimethylformamide at -20° to -18° C. for 30-90 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
HL Lee, CY Kang, YJ Kuo… - Journal of Food & Drug …, 2021 - search.ebscohost.com
… Caffeic acid -13C3 (CA-13C3) and trans-Ferulic acid-d3 (FA-d3) were purchased from TRC. Acetic acid (HOAc) was purchased from Merck. … Ā1 caffeic acid-13C3 and 50 ng …
Number of citations: 0 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.